![molecular formula C14H12ClNO B2716494 (2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 55606-36-5](/img/structure/B2716494.png)
(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate
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Overview
Description
The compound “(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate” is a complex organic molecule. It likely contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a chlorine atom at the 2-position . The exact properties and behaviors of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, with the benzyl and phenylmethylidene groups potentially able to adopt a variety of conformations depending on the specific conditions and the presence of any other functional groups . Again, without specific data or literature on this compound, it’s difficult to provide a detailed structural analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzyl and phenylmethylidene groups, as well as the chlorine atom. The benzyl group is often quite reactive, particularly in reactions involving its aromatic ring . The phenylmethylidene group could potentially be involved in a variety of reactions, particularly if it is part of a larger functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzyl and phenylmethylidene groups, as well as the chlorine atom . For example, the compound might be expected to have a relatively high molecular weight and could potentially exhibit significant polarity due to the presence of the chlorine atom .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of different organic compounds that act as antimicrobial agents . The antimicrobial screening shows moderate activities against used microbes .
Inhibitor of 1-deoxy-D-xylulose 5-phosphate Synthase
The compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . DXS is an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria, making it a potential target for antibacterial drugs .
Growth Inhibition of Haemophilus Influenzae
The compound has been shown to inhibit the growth of Haemophilus influenzae, a common cause of pneumonia and bacterial meningitis .
Synthesis of Triazolo Thiadiazines
The compound has been used in the synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These derivatives have shown a range of biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, analgesic, anticonvulsant activities, fungicidal, bactericidal, insecticidal, herbicidal and CNS stimulant properties .
Catalyst in Organic Synthesis
The compound has been used as a catalyst in the one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide . This reaction is part of the synthesis of triazolo thiadiazines .
Versatile Chemical Compound in Scientific Research
The compound is described as a versatile chemical compound with diverse applications in scientific research. However, the specific applications are not detailed in the source.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-14-9-5-4-8-13(14)11-16(17)10-12-6-2-1-3-7-12/h1-10H,11H2/b16-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFKPLDANHEOMO-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC=CC=C2Cl)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC=CC=C2Cl)\[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate |
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